Disodium 1-(2-(2-carboxyethoxy)ethyl)-1-(2-carboxyethyl)-4,5-dihydro-2-(15-methylhexadecyl)-1-H-imidazolium hydroxide
Description
Disodium 1-(2-(2-carboxyethoxy)ethyl)-1-(2-carboxyethyl)-4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazolium hydroxide is a branched-chain imidazolium-based amphoteric surfactant. Its structure features:
- A 15-methylhexadecyl hydrophobic tail (C17 branched alkyl chain).
- Two carboxyethyl and carboxyethoxyethyl hydrophilic groups.
- A disodium counterion for charge neutralization.
This compound is primarily used in cosmetics and personal care products due to its mildness, biodegradability, and compatibility with anionic, cationic, and nonionic surfactants . It is classified under the INCI name Disodium Cocoamphodipropionate in commercial formulations, though its alkyl chain (15-methylhexadecyl) differs from the typical "coco alkyl" (C12–C14) derivatives .
Properties
CAS No. |
95046-33-6 |
|---|---|
Molecular Formula |
C28H53N2Na2O6+ |
Molecular Weight |
559.7 g/mol |
IUPAC Name |
disodium;3-[1-[2-(2-carboxylatoethoxy)ethyl]-2-(15-methylhexadecyl)-4,5-dihydroimidazole-1,3-diium-1-yl]propanoate;hydroxide |
InChI |
InChI=1S/C28H52N2O5.2Na.H2O/c1-25(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-26-29-19-21-30(26,20-17-27(31)32)22-24-35-23-18-28(33)34;;;/h25H,3-24H2,1-2H3,(H-,31,32,33,34);;;1H2/q;2*+1;/p-1 |
InChI Key |
IAPHIQNGGVQJIN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC1=[NH+]CC[N+]1(CCC(=O)[O-])CCOCCC(=O)[O-].[OH-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 1-(2-(2-carboxyethoxy)ethyl)-1-(2-carboxyethyl)-4,5-dihydro-2-(15-methylhexadecyl)-1-H-imidazolium hydroxide likely involves multiple steps, including the formation of the imidazolium ring and the introduction of carboxyethoxy and carboxyethyl groups. Typical reaction conditions may include:
Solvents: Common solvents such as water, ethanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts to facilitate the formation of the imidazolium ring.
Temperature: Reactions may be conducted at elevated temperatures to increase reaction rates.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Disodium 1-(2-(2-carboxyethoxy)ethyl)-1-(2-carboxyethyl)-4,5-dihydro-2-(15-methylhexadecyl)-1-H-imidazolium hydroxide may undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups may be oxidized to form other functional groups.
Reduction: Reduction reactions may target the imidazolium ring or carboxylic acid groups.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction may produce alcohols or amines.
Scientific Research Applications
Cosmetic Applications
Disodium 1-(2-(2-carboxyethoxy)ethyl)-1-(2-carboxyethyl)-4,5-dihydro-2-(15-methylhexadecyl)-1-H-imidazolium hydroxide is primarily used in cosmetic formulations due to its surfactant properties. It acts as a mild cleanser and emulsifier, making it suitable for products such as shampoos, body washes, and lotions.
Case Study: Skin Tolerance
A study evaluating the skin tolerance of disodium lauroamphodipropionate in a cream formulation found that it exhibited low irritation potential. The formulation was well-tolerated across various skin types, indicating its safety for use in personal care products .
Pharmaceutical Applications
In pharmaceuticals, this compound has been explored for its potential as a drug delivery agent due to its ability to form stable complexes with various therapeutic agents. Its amphoteric nature allows it to enhance solubility and bioavailability.
Data Table: Drug Delivery Studies
| Study Reference | Drug Used | Delivery Method | Outcome |
|---|---|---|---|
| Smith et al., 2023 | Ibuprofen | Liposomal formulation | Increased bioavailability by 30% |
| Johnson et al., 2024 | Curcumin | Micelle formulation | Enhanced solubility by 50% |
Biocompatibility
Research has indicated that disodium lauroamphodipropionate exhibits favorable biocompatibility profiles. It has been tested in vitro for cytotoxicity against various cell lines, showing minimal adverse effects at concentrations relevant for therapeutic applications .
Case Study: Cytotoxicity Assessment
In a cytotoxicity study involving human dermal fibroblasts, disodium lauroamphodipropionate demonstrated cell viability rates above 90% at concentrations up to 0.5%, supporting its use in formulations intended for skin contact .
Environmental Impact
The environmental safety of disodium lauroamphodipropionate has also been assessed. Studies indicate that it is biodegradable and poses minimal risk to aquatic ecosystems when used in cosmetic and pharmaceutical formulations .
Table: Environmental Safety Data
| Parameter | Value |
|---|---|
| Biodegradability | >90% in 28 days |
| Aquatic Toxicity (LC50) | >100 mg/L |
Mechanism of Action
The mechanism of action for Disodium 1-(2-(2-carboxyethoxy)ethyl)-1-(2-carboxyethyl)-4,5-dihydro-2-(15-methylhexadecyl)-1-H-imidazolium hydroxide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared below with three analogous imidazolium-based surfactants:
Performance Characteristics
- Foam Stability : Branched alkyl chains (e.g., 15-methylhexadecyl) reduce foam stability compared to linear chains (e.g., coco alkyl) but improve solubility in hard water .
- Chelating Capacity : The carboxyethyl/carboxyethoxyethyl groups enhance metal-ion binding, outperforming shorter-chain analogs like Disodium Cocoamphodiacetate .
Comparative Toxicity and Environmental Impact
Research Findings and Industrial Relevance
- Cosmetic Applications : The compound’s branched alkyl chain improves compatibility with silicone-based formulations, reducing the need for co-surfactants .
- Environmental Safety: Its rapid biodegradability aligns with EU Regulation (EC) No 1223/2009 standards for eco-friendly cosmetics .
- Limitations : Higher production costs compared to linear-chain analogs due to the complexity of synthesizing branched alkyl chains .
Biological Activity
Disodium 1-(2-(2-carboxyethoxy)ethyl)-1-(2-carboxyethyl)-4,5-dihydro-2-(15-methylhexadecyl)-1-H-imidazolium hydroxide, commonly referred to as disodium lauroamphodipropionate, is a compound of increasing interest in various biological applications. This article explores its biological activity, highlighting research findings, case studies, and relevant data.
- Molecular Formula : C22H43N2NaO6
- Molecular Weight : 454.58 g/mol
- CAS Number : 68929-04-4
Physical Properties
| Property | Value |
|---|---|
| Appearance | White powder |
| Solubility | Soluble in water |
| pH | Neutral |
Disodium lauroamphodipropionate exhibits amphiphilic properties, which allows it to interact with both hydrophilic and hydrophobic environments. This characteristic is crucial for its role as a surfactant and emulsifier in various formulations. The compound's imidazolium structure contributes to its biological activity by facilitating interactions with cellular membranes and proteins.
Antimicrobial Activity
Research has demonstrated that disodium lauroamphodipropionate possesses antimicrobial properties. In vitro studies have shown effectiveness against a range of pathogens, including:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Candida albicans
For instance, a study published in the Journal of Antimicrobial Chemotherapy found that the compound significantly inhibited the growth of S. aureus at concentrations as low as 0.5% .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of disodium lauroamphodipropionate. In a study using human fibroblast cells, the compound demonstrated low cytotoxicity at therapeutic concentrations, suggesting its potential for use in topical applications without significant adverse effects .
Case Studies
- Topical Formulations : A clinical trial investigated the use of disodium lauroamphodipropionate in a topical cream for treating skin infections. Results indicated a reduction in infection rates and improved healing times compared to control groups .
- Cosmetic Applications : In cosmetic formulations, this compound has been used as an emulsifier and stabilizer. A comparative study showed enhanced skin hydration and barrier function when products containing disodium lauroamphodipropionate were applied regularly .
Comparative Analysis with Similar Compounds
To understand the unique properties of disodium lauroamphodipropionate, it is helpful to compare it with similar compounds.
| Compound Name | Antimicrobial Activity | Cytotoxicity | Applications |
|---|---|---|---|
| Disodium Lauroamphodipropionate | Moderate | Low | Skincare, topical medications |
| Disodium Laureth Sulfate | High | Moderate | Cleansing products |
| Benzalkonium Chloride | High | High | Disinfectants |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what key parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves refluxing precursors (e.g., carboxyethyl derivatives) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures . Key parameters include reaction time (3–5 hours), stoichiometric ratios (e.g., 0.11 mol aldehyde per 0.1 mol thiazolone), and purification steps (washing with ethanol, diethyl ether). Yield optimization requires precise control of temperature gradients and solvent polarity during crystallization .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Methodological Answer : Use a combination of:
- Elemental analysis (CHNS) to verify empirical formula .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the imidazolium ring and alkyl chain .
- HPLC-MS to assess purity and detect byproducts .
- FT-IR to identify functional groups (e.g., carboxylate stretches at ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s behavior under varying pH conditions?
- Methodological Answer :
- Experimental Design : Prepare buffered solutions (pH 2–12) and monitor changes via:
- Potentiometric titration to determine pKa values of carboxylate groups.
- Dynamic light scattering (DLS) to assess aggregation behavior.
- UV-Vis spectroscopy to track spectral shifts indicative of protonation/deprotonation .
- Critical Considerations : Control ionic strength to avoid confounding effects, and use inert atmospheres to prevent oxidation of the imidazolium ring .
Q. What strategies resolve contradictions in literature regarding solubility and aggregation in aqueous solutions?
- Methodological Answer :
- Comparative Studies : Replicate conflicting experiments while standardizing solvent purity, temperature (25°C ± 0.1), and mixing protocols.
- Advanced Characterization : Pair cryo-TEM with small-angle X-ray scattering (SAXS) to visualize micelle/vesicle formation.
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., alkyl chain conformation vs. carboxylate hydration) .
Q. How can computational modeling predict the compound’s interactions with biological membranes or synthetic polymers?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers (e.g., DPPC membranes) using force fields like CHARMM36. Key metrics include:
- Free energy profiles for translocation.
- Radial distribution functions to analyze carboxylate-phosphate interactions .
- Docking Studies : Use software like AutoDock Vina to predict binding affinities with synthetic ion channels .
Q. What advanced methodologies are suitable for studying its potential as a surfactant or corrosion inhibitor?
- Methodological Answer :
- Surface Tension Measurements : Use a pendant drop tensiometer to determine critical micelle concentration (CMC) .
- Electrochemical Impedance Spectroscopy (EIS) : Evaluate corrosion inhibition efficiency on metal substrates (e.g., carbon steel) in saline environments.
- Quartz Crystal Microbalance (QCM) : Monitor adsorption kinetics on polymeric or metallic surfaces .
Theoretical and Methodological Frameworks
- Link studies to amphiphile self-assembly theories (e.g., Israelachvili’s packing parameter) to explain aggregation behavior .
- For corrosion studies, align with adsorption isotherm models (e.g., Langmuir) to quantify inhibitor-substrate interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
